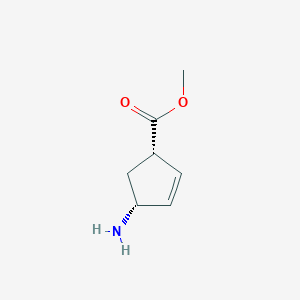

(1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-10-7(9)5-2-3-6(8)4-5/h2-3,5-6H,4,8H2,1H3/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVYHALMQXHQSG-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1C[C@H](C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431900 | |

| Record name | (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138923-03-2 | |

| Record name | (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate structure and properties

An In-Depth Technical Guide to (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate: Structure, Properties, and Application

Executive Summary: This guide provides a comprehensive technical overview of this compound, a chiral cyclopentene derivative of significant value in medicinal chemistry. It serves as a critical building block, or synthon, for a class of antiviral drugs known as carbocyclic nucleosides, most notably Peramivir and Abacavir. This document details the compound's structural and physicochemical properties, provides an in-depth look at its synthesis and chiral resolution from racemic Vince lactam, and elucidates its transformation into key antiviral agents. The content is tailored for researchers, chemists, and professionals in drug development, emphasizing the scientific principles behind the synthetic strategies and protocols.

Molecular Structure and Physicochemical Properties

This compound is a bifunctional molecule featuring a cyclopentene ring, an amine group, and a methyl ester. The specific stereochemistry, with the substituents at positions 1 and 4 in a cis relationship, is crucial for its utility in asymmetric synthesis.

Structure:

-

IUPAC Name: methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate

-

Chirality: The molecule possesses two stereocenters at the C1 and C4 positions, leading to the (1S, 4R) designation. This specific enantiomer is the biologically relevant precursor for certain antiviral drugs.

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₁NO₂ | [1] |

| Molecular Weight | 141.17 g/mol | [1] |

| CAS Number | 138923-03-2 (Free Base) 229613-83-6 (HCl Salt) 168683-02-1 (Boc-protected) | [1][2][3] |

| Physical Form | Solid (often off-white to light beige) | |

| Boiling Point | 191.9±40.0 °C (Predicted) | |

| Density | 1.109±0.06 g/cm³ (Predicted) | |

| pKa | 9.66±0.40 (Predicted) | |

| Storage Conditions | 2-8°C, Refrigerator, Inert atmosphere |

Note: Predicted values are computationally derived and should be used as estimates.

Spectral Data

Detailed, experimentally verified public domain spectral data (NMR, IR, MS) for the free base is scarce. Researchers should obtain analytical data upon synthesis or purchase to confirm identity and purity. The hydrochloride salt is the most commonly available form for which hazard data is published.

Synthesis and Chiral Resolution

The most prevalent and economically viable synthesis of enantiomerically pure this compound starts from racemic 2-azabicyclo[2.2.1]hept-5-en-3-one, widely known as Vince lactam .[4] The process involves two key stages: the methanolysis of the lactam to form the racemic amino ester, followed by classical chiral resolution.[5]

Synthesis Pathway Overview

The overall workflow is a robust and scalable method to access the desired chiral intermediate.

Caption: Synthesis and resolution of this compound.

Scientific Principles of the Synthesis

-

Acid-Catalyzed Methanolysis: Vince lactam, a bicyclic amide, undergoes ring-opening in the presence of methanol and a strong acid catalyst (e.g., thionyl chloride or HCl). The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. This is followed by the cleavage of the C-N bond of the bicyclic system, yielding the cis-4-aminocyclopent-2-ene-1-carboxylate methyl ester. The use of thionyl chloride with methanol is an effective way to generate anhydrous HCl in situ, which drives the reaction.

-

Diastereomeric Salt Resolution: This classical resolution technique exploits the fact that enantiomers (like the R,S and S,R amino esters) react with a single enantiomer of a chiral resolving agent (here, L-(+)-tartaric acid) to form diastereomers.[6] These diastereomeric salts ((1S,4R)-ester • L-tartrate and (1R,4S)-ester • L-tartrate) have different physical properties, including solubility.[7] In methanol, the (1S,4R)-ester • L-tartrate salt is significantly less soluble, allowing it to selectively crystallize out of the solution.[8] Subsequent filtration and basification of the isolated salt breaks the ionic bond, liberating the desired enantiomerically pure free amine.

Detailed Experimental Protocol

The following protocol is a synthesized representation of common industrial and laboratory procedures.

Step 1: Methanolysis of Racemic Vince Lactam

-

Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a drying tube.

-

Reaction: Suspend racemic Vince lactam (1.0 eq) in anhydrous methanol (approx. 2.5 mL per gram of lactam).

-

Acidification: Cool the suspension in an ice bath (0-5 °C). Slowly add thionyl chloride (1.2 eq) dropwise, ensuring the temperature does not exceed 30 °C.

-

Incubation: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours until the reaction is complete (monitored by TLC).

-

Workup: Concentrate the reaction mixture under reduced pressure to remove methanol and excess HCl, yielding the crude racemic methyl (1S,4R)-4-aminocyclopent-2-enecarboxylate hydrochloride as a residue.

Step 2: Chiral Resolution with L-(+)-Tartaric Acid

-

Dissolution: To the crude hydrochloride salt, add water (approx. 0.6 mL per gram of starting lactam) and L-(+)-tartaric acid (0.6 eq). Stir until all solids dissolve.

-

pH Adjustment: Add methanol (approx. 1.3 mL per gram of starting lactam). Slowly add triethylamine (TEA) dropwise at room temperature to adjust the pH to approximately 4.0-4.5. The addition of the base forms the diastereomeric tartrate salts.

-

Crystallization: Stir the solution for 5-6 hours at room temperature. The desired (1S,4R)-ester • L-tartrate salt will precipitate as a white solid.

-

Isolation: Filter the solid precipitate and wash the filter cake with a small amount of cold methanol. The filtrate, containing the (1R,4S) enantiomer, can be set aside for racemization and recycling.

Step 3: Liberation of the Free Amine

-

Basification: Suspend the filtered tartrate salt in a suitable solvent like dichloromethane (DCM).

-

Extraction: Wash the suspension with an aqueous solution of a base (e.g., sodium carbonate or dilute sodium hydroxide) to neutralize the tartaric acid and protonated amine. Separate the organic layer.

-

Final Steps: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as the free base.

Applications in Antiviral Drug Development

The primary utility of this compound is as a chiral precursor for neuraminidase inhibitors and nucleoside reverse transcriptase inhibitors.[9][10]

Amine Protection (Boc Protection)

For many subsequent reactions, the primary amine is nucleophilic and must be protected to prevent unwanted side reactions. The most common strategy is protection as a tert-butoxycarbonyl (Boc) carbamate.[11]

Protocol: The free amine is dissolved in a solvent like dichloromethane. A base (e.g., NaHCO₃ or triethylamine) is added, followed by Di-tert-butyl dicarbonate (Boc₂O). The reaction is typically stirred at room temperature until completion, yielding (1S,4R)-methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate.[11]

Case Study: Synthesis of Peramivir

Peramivir is an influenza neuraminidase inhibitor. The synthesis utilizes the Boc-protected amino ester in a key cycloaddition step to build the complex side chain with the correct stereochemistry.[12]

Caption: Key transformations in the synthesis of Peramivir from the title compound.

The critical transformation is the [3+2] cycloaddition between the cyclopentene double bond and a nitrile oxide (generated in situ).[9] This reaction establishes the stereocenters of the peramivir side chain with high control, a direct consequence of the pre-existing chirality in the starting material.[12] Subsequent steps involve reductive opening of the newly formed isoxazolidine ring, guanidinylation of the amine, and final deprotection/hydrolysis steps to reveal the final drug molecule.[13]

Case Study: Precursor to Abacavir

Abacavir is a potent nucleoside analog reverse transcriptase inhibitor used to treat HIV. The title compound is a precursor to a key intermediate, ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol .[14]

This transformation is achieved via the reduction of the methyl ester group to a primary alcohol, typically using a reducing agent like sodium borohydride in the presence of aqueous sodium hydroxide.[15] This amino alcohol is then condensed with a substituted pyrimidine derivative, which is later cyclized to form the purine ring system of Abacavir.[16]

Safety and Handling

The hydrochloride salt of this compound is classified as an irritant.

-

Hazard Statements:

-

Precautionary Measures:

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place. A refrigerator (2-8°C) under an inert atmosphere is recommended for long-term stability.

-

References

- The Synthesis of Peramivir: A Technical Guide. (n.d.). BenchChem. Retrieved from https://www.benchchem.com/uploads/technical-guide/the-synthesis-of-peramivir-a-technical-guide.pdf

- Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. (2006). Science Learning Center. Retrieved from https://sciencelearningcenter.

- Abacavir synthesis. (n.d.). ChemicalBook. Retrieved from https://www.chemicalbook.com/synthesis/136470-78-5.html

- Resolution of a Racemic Mixture. (n.d.). Science Learning Center. Retrieved from https://sciencelearningcenter.com/wp-content/uploads/2022/03/Resolution-of-a-Racemic-Mixture-2.pdf

- Facile Synthesis of the Neuraminidase Inhibitor Peramivir. (2025). ResearchGate. Retrieved from https://www.researchgate.net/publication/276410368_Facile_Synthesis_of_the_Neuraminidase_Inhibitor_Peramivir

- Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid. (2025). ResearchGate. Retrieved from https://www.researchgate.net/publication/250073539_Mechanism_of_Optical_Resolutions_via_Diastereoisomeric_Salt_Formation_Part_7_Role_of_the_solvents_in_the_optical_resolution_of_a-phenylethylamine_by_2R3R-tartaric_acid

- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. Retrieved from https://www.rsc.

- Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (n.d.). Royal Society of Chemistry. Retrieved from https://pubs.rsc.org/en/content/articlepdf/2012/ob/c2ob25287a

- Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material in the Synthesis of Abacavir Sulphate and Development of Validated Chiral HPLC Method for its Estimation. (2014). International Journal of Chemical and Pharmaceutical Analysis. Retrieved from http://www.ijcpa.in/issue/15/20140924045302.pdf

- US Patent US10385006B2. (n.d.). Google Patents. Retrieved from https://patents.google.

- Peramivir, a Flu Treatment. (2013). New Drug Approvals. Retrieved from https://newdrugapprovals.

- ABACAVIR. (2019). New Drug Approvals. Retrieved from https://newdrugapprovals.org/2019/06/04/abacavir/

- Peramivir synthesis. (n.d.). ChemicalBook. Retrieved from https://www.chemicalbook.com/synthesis/229614-55-5.html

- CN100432047C - A kind of synthetic method of anti-influenza and avian influenza virus drug Peramivir. (n.d.). Google Patents. Retrieved from https://patents.google.

- How do I synthesis trans-Abacavir from abacavir API ?. (2015). ResearchGate. Retrieved from https://www.researchgate.

- Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. (n.d.). PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/30353294/

- methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride. (n.d.). Sigma-Aldrich. Retrieved from https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h6e415753

- This compound hydrochloride. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/60152708

- Vince lactam. (n.d.). Wikipedia. Retrieved from https://en.wikipedia.org/wiki/Vince_lactam

- Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). (n.d.). PubMed Central. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5394320/

- methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/12899910

- [(1S,4R)-4-aminocyclopent-2-en-1-yl]methanol;(2S,3S)-2,3-dihydroxybutanedioic acid. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/10355372

- This compound HCl. (n.d.). CymitQuimica. Retrieved from https://www.cymitquimica.com/en/p/3D-EJA61383/10g/(1s-4r)

- 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... (n.d.). ResearchGate. Retrieved from https://www.researchgate.

- 229613-83-6 | this compound hydrochloride. (n.d.). AA Blocks. Retrieved from https://www.aablocks.com/product/229613-83-6.html

- (1S,4R)-methyl 4-(Boc-amino)cyclopent-2-enecarboxylate. (n.d.). BeltRoad. Retrieved from http://www.beltr.cn/product/168683-02-1.html

- Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. (n.d.). ResearchGate. Retrieved from https://www.researchgate.net/publication/382098675_Application_of_2-Azabicyclo221Hept-5-En-3-One_Vince_Lactam_in_Synthetic_Organic_and_Medicinal_Chemistry

- Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. (2024). PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/39008895/

Sources

- 1. This compound hydrochloride | C7H12ClNO2 | CID 60152708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aablocks.com [aablocks.com]

- 3. (1S,4R)-methyl 4-(Boc-amino)cyclopent-2-enecarboxylate|168683-02-1--Chongqing Topful Chemicals Co., Ltd. [beltroadlab.com]

- 4. Vince lactam - Wikipedia [en.wikipedia.org]

- 5. Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN100432047C - A kind of synthetic method of anti-influenza and avian influenza virus drug Peramivir - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. ijcpa.in [ijcpa.in]

- 15. US10385006B2 - Process for the preparation of amino alcohol derivatives or salts thereof - Google Patents [patents.google.com]

- 16. newdrugapprovals.org [newdrugapprovals.org]

The Rising Therapeutic Potential of Cyclopentenylamine-Derived Carbocyclic Nucleosides: A Technical Guide

Introduction: A New Frontier in Nucleoside Analogue Chemistry

In the relentless pursuit of novel therapeutic agents, the family of carbocyclic nucleosides has emerged as a particularly promising class of molecules. Unlike their natural counterparts, carbocyclic nucleosides feature a carbocyclic ring in place of the furanose sugar moiety.[1][2] This fundamental structural modification confers remarkable metabolic stability by rendering them impervious to the enzymatic cleavage of the glycosidic bond by phosphorylases and hydrolases.[1][2][3] Among these, carbocyclic nucleosides derived from cyclopentenylamines have garnered significant attention for their potent and broad-spectrum biological activities, particularly in the realms of antiviral and anticancer therapies.[4][5][6]

This technical guide provides an in-depth exploration of the biological activity of these fascinating compounds. We will delve into their antiviral and anticancer properties, elucidate their mechanisms of action, dissect their structure-activity relationships, and outline the key synthetic strategies and experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of cyclopentenylamine-derived carbocyclic nucleosides.

Antiviral Activity: A Broad Spectrum of Inhibition

Cyclopentenylamine-derived carbocyclic nucleosides have demonstrated a remarkable breadth of antiviral activity against both DNA and RNA viruses.[4] The archetypal compound in this class, cyclopentenylcytosine (CPE-C), has shown potent in vitro activity against a wide array of viruses, including:

-

DNA Viruses: Herpes simplex virus (HSV-1 and HSV-2), vaccinia virus, cytomegalovirus, and varicella-zoster virus.[4]

-

RNA Viruses: Influenza virus, vesicular stomatitis virus, Japanese encephalitis virus, and Punta Toro virus.[4]

The potent anti-orthopox virus activity of CPE-C and its analogues, including against smallpox virus, has also been a significant area of investigation.[5] The adenine analogue, Neplanocin A, and the 5-F-cytosine analogue have also exhibited potent activity against this family of viruses.[5]

Anticancer Activity: Potent Cytotoxicity Against Diverse Tumor Cell Lines

The therapeutic potential of cyclopentenylamine-derived carbocyclic nucleosides extends to oncology. CPE-C, in particular, has demonstrated significant antitumor activity in both in vitro and in vivo models.[4] It has shown efficacy against:

-

Leukemia: L1210 leukemia, including lines resistant to ara-C.[4]

-

Solid Tumors: A549 human lung carcinoma, MX-1 human mammary tumor xenografts, and metastatic LOX melanoma.[4]

The cytotoxic effects of these compounds are often potent, leading to significant inhibition of tumor cell proliferation.[4][7]

Mechanism of Action: Targeting Critical Cellular Pathways

The biological activities of many cyclopentenylamine-derived carbocyclic nucleosides are intricately linked to their ability to interfere with key cellular metabolic pathways. For cyclopentenylcytosine (CPE-C), the primary molecular target is CTP synthetase, the enzyme responsible for the conversion of uridine triphosphate (UTP) to cytidine triphosphate (CTP).[7][8]

By potently inhibiting CTP synthetase, CPE-C leads to a significant depletion of intracellular CTP pools.[8] CTP is an essential precursor for the synthesis of DNA and RNA, as well as for the biosynthesis of phospholipids. Consequently, the inhibition of CTP synthetase disrupts these vital cellular processes, leading to the observed antiviral and cytocidal effects.[7] This mechanism is supported by the observation that the antiviral and cytotoxic effects of CPE-C can be reversed by the addition of cytidine, and to a lesser extent, uridine.[7]

Another important mechanism of action for some carbocyclic nucleosides, particularly purine analogues like Neplanocin A, is the inhibition of S-adenosylhomocysteine (SAH) hydrolase.[9] This enzyme is crucial for regulating cellular methylation reactions. Inhibition of SAH hydrolase leads to an accumulation of SAH, which in turn inhibits various methyltransferases, affecting processes like gene expression and viral replication.[9]

Caption: Mechanism of action of Cyclopentenylcytosine (CPE-C).

Structure-Activity Relationships (SAR): The Importance of the Nucleobase

Structure-activity relationship studies have provided crucial insights into the structural requirements for the biological activity of these compounds. Modifications to the pyrimidine ring of cyclopentenylcytosine have a profound impact on its potency. For instance:

-

3-Deaza-CPE-C: This analogue, where the N3 nitrogen of the cytosine ring is replaced by a carbon, was found to be devoid of in vitro antiviral activity against HSV-1 and influenza viruses and was non-toxic to L1210 cells.[8]

-

5-Aza-CPE-C: The introduction of a nitrogen atom at the 5-position of the cytosine ring resulted in a compound that was over six hundred times less potent than CPE-C in its ability to reduce CTP levels and in its antitumor and antiviral activity.[10]

These findings underscore the critical role of the intact cytosine moiety for potent biological activity, likely due to its specific interactions with the active site of CTP synthetase.

Caption: Structure-Activity Relationship of Cyclopentenylcytosine.

Synthesis of Cyclopentenylamine-Derived Carbocyclic Nucleosides

The synthesis of these complex molecules can be approached through two primary strategies: linear and convergent synthesis.[1][11]

-

Linear Synthesis: This approach involves the construction of the heterocyclic base onto a pre-formed, suitably protected chiral cyclopentenylamine scaffold.[1][11]

-

Convergent Synthesis: In this more flexible strategy, an intact heterocyclic base is coupled directly to a functionalized carbocyclic moiety.[1][11]

A common synthetic route involves the use of an optically active cyclopentenylamine as a key intermediate.[4] For example, the synthesis of CPE-C can be achieved from an optically active cyclopentenylamine through various synthetic transformations.[4] Another approach utilizes a cyclopenten-1-ol methanesulfonate intermediate, which undergoes an SN2 displacement reaction with the sodium salt of the corresponding nucleobase.[8]

Caption: General Synthetic Workflow for Carbocyclic Nucleosides.

Data Presentation: Biological Activity of Key Compounds

| Compound | Target | Cell Line/Virus | Activity (IC50/EC50) | Reference |

| Cyclopentenylcytosine (CPE-C) | Antitumor | L1210 Leukemia | Significant in vivo activity | [4] |

| Antitumor | A549 Lung Carcinoma | 100% growth inhibition | [4] | |

| Antitumor | MX-1 Mammary Tumor | 100% growth inhibition | [4] | |

| Antiviral | HSV-1, HSV-2, Vaccinia, CMV | Potent in vitro activity | [4] | |

| Antiviral | Influenza, VSV, JEV | Good in vitro activity | [4] | |

| 3-Deaza-CPE-C | Antiviral | HSV-1, Influenza | Devoid of activity | [8] |

| Antitumor | L1210 Leukemia | Non-toxic | [8] | |

| 3-Deaza-CPE-U | Antitumor | L1210 Leukemia | Significant cytotoxicity | [8] |

| 5-Aza-CPE-C | Antitumor/Antiviral | Various | >600 times less potent than CPE-C | [10] |

| Neplanocin A | Antiviral | Orthopox viruses | Potent activity | [5] |

| Anti-HIV | PBM cells | Moderate activity (EC50 2.0 µM) | [12] |

Experimental Protocols

In Vitro Cytotoxicity Assay

-

Cell Seeding: Seed tumor cells in a 96-well microtiter plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Addition: Prepare serial dilutions of the test compounds in the growth medium. Add 100 µL of the diluted compounds to the respective wells, resulting in a final volume of 200 µL. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Viability Assessment: Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay.

-

Data Analysis: Determine the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces the viability of the cells by 50% compared to the untreated control.

In Vitro Antiviral Assay (Cytopathic Effect Inhibition Assay)

-

Cell Seeding: Seed host cells permissive to the virus of interest in a 96-well plate at a density that will form a confluent monolayer after 24 hours.

-

Virus Infection: Remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that causes a complete cytopathic effect (CPE) in 48-72 hours. Allow the virus to adsorb for 1-2 hours.

-

Compound Addition: After the adsorption period, remove the virus inoculum and add 100 µL of fresh medium containing serial dilutions of the test compounds. Include wells with virus-infected, untreated cells (virus control) and uninfected, untreated cells (cell control).

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere until the virus control wells show complete CPE.

-

CPE Evaluation: Visually score the CPE in each well under a microscope or quantify cell viability using a suitable assay (e.g., crystal violet staining or MTS assay).

-

Data Analysis: Determine the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits the virus-induced CPE by 50% compared to the virus control.

Conclusion and Future Directions

Carbocyclic nucleosides derived from cyclopentenylamines represent a compelling class of compounds with significant therapeutic potential. Their inherent metabolic stability, coupled with their potent and broad-spectrum antiviral and anticancer activities, makes them attractive candidates for further drug development. The elucidation of their mechanisms of action, particularly the inhibition of CTP synthetase and SAH hydrolase, provides a solid foundation for rational drug design.

Future research in this area will likely focus on the synthesis of novel analogues with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of the structure-activity relationships will guide the design of next-generation compounds with enhanced therapeutic indices. Furthermore, exploring combination therapies, where these nucleoside analogues are used in conjunction with other agents that target different cellular pathways, may offer synergistic effects and overcome potential resistance mechanisms. The continued investigation of cyclopentenylamine-derived carbocyclic nucleosides holds great promise for the development of new and effective treatments for a range of viral and neoplastic diseases.

References

-

[Synthesis of analogues of carbocyclic nucleoside].]([Link])

Sources

- 1. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN,SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclopentenylcytosine. A carbocyclic nucleoside with antitumor and antiviral properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiviral activity of cyclopentenyl nucleosides against orthopox viruses (Smallpox, monkeypox and cowpox) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of novel carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Broad-spectrum antiviral and cytocidal activity of cyclopentenylcytosine, a carbocyclic nucleoside targeted at CTP synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of two cyclopentenyl-3-deazapyrimidine carbocyclic nucleosides related to cytidine and uridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]

- 12. Enantioselective synthesis and antiviral activity of purine and pyrimidine cyclopentenyl C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

The Cyclopentene Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The five-membered carbocyclic ring of cyclopentene, particularly in its functionalized forms, represents a versatile and privileged scaffold in medicinal chemistry.[1] Its unique conformational properties and the ability to be readily derivatized make it a cornerstone for the development of novel therapeutics. This guide provides a comprehensive overview of the therapeutic potential of functionalized cyclopentene cores, with a particular focus on their applications as anti-inflammatory, anti-cancer, and antiviral agents. We will delve into the key mechanisms of action, explore synthetic strategies for their preparation, and present detailed protocols for the evaluation of their biological activity.

Introduction: The Significance of the Cyclopentene Scaffold

Functionalized five-membered carbocyclic frameworks are prevalent core units in a multitude of natural products and biologically active molecules.[1] The cyclopentane ring system, while ubiquitous in nature, has been historically underappreciated as a privileged core structure in drug discovery, partly due to perceived challenges in its stereocontrolled synthesis.[1] However, modern synthetic methodologies have unlocked access to a vast chemical space of stereochemically complex cyclopentanoid chemotypes, revealing their significant value in biomedical research.[1]

The introduction of an endocyclic double bond to form a cyclopentene ring, and further oxidation to a cyclopentenone, imparts unique reactivity and biological activity. The α,β-unsaturated carbonyl group in cyclopentenones, for instance, is a key pharmacophore responsible for a wide range of biological effects.[2][3] This guide will primarily focus on the therapeutic avenues opened up by these functionalized cyclopentene and cyclopentenone cores.

The Power of Functionalization: Unlocking Therapeutic Potential

The therapeutic efficacy of the cyclopentene core is intrinsically linked to its functionalization. The nature, position, and stereochemistry of substituents on the cyclopentene ring dictate the molecule's biological target and its pharmacological profile.

Cyclopentenone Prostaglandins (cyPGs): Nature's Blueprint

A prominent class of naturally occurring functionalized cyclopentenes are the cyclopentenone prostaglandins (cyPGs), such as prostaglandins A and J.[4][5] These lipid mediators are formed through the dehydration of their parent prostaglandins E and D.[4] The defining feature of cyPGs is the α,β-unsaturated carbonyl group within the cyclopentenone ring, which is highly reactive and crucial for their biological activity.[2][4]

cyPGs are potent regulators of a wide array of cellular processes, including inflammation, cell proliferation, apoptosis, and angiogenesis.[2] Their diverse biological activities have positioned them as promising candidates for the development of novel therapeutics for a range of diseases.[2][6]

Therapeutic Applications of Functionalized Cyclopentene Cores

The versatility of the functionalized cyclopentene scaffold has been exploited in the development of agents targeting a spectrum of diseases.

Anti-inflammatory Activity

Functionalized cyclopentenones, particularly cyPGs, exhibit potent anti-inflammatory effects.[3] Their mechanism of action is multifaceted and involves the modulation of key inflammatory signaling pathways.

Mechanism of Action:

-

Inhibition of NF-κB Signaling: A primary anti-inflammatory mechanism of cyPGs is the inhibition of the transcription factor NF-κB (Nuclear Factor-kappa B).[2][3][4] NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory genes. 15-deoxy-Δ¹²,¹⁴-PGJ₂ (15d-PGJ₂), a well-studied cyPG, directly inhibits multiple steps in the NF-κB signaling pathway.[2] This inhibition can occur through both PPAR-γ (Peroxisome Proliferator-Activated Receptor-gamma) dependent and independent mechanisms.[2][4] The reactive α,β-unsaturated carbonyl group in the cyclopentenone ring can directly interact with and modify key proteins in the NF-κB pathway.[2][4]

-

Activation of PPAR-γ: 15d-PGJ₂ is a high-affinity ligand for the nuclear receptor PPAR-γ.[4] Activation of PPAR-γ has anti-inflammatory effects, and this interaction contributes to the overall anti-inflammatory profile of certain cyPGs.[4][6]

-

Activation of HSF1: Cyclopentenones can activate Heat Shock Factor-1 (HSF1), leading to the expression of cytoprotective heat shock proteins (HSPs).[3][7] This heat shock response can protect cells from various stressors, including inflammation.[7]

-

Modulation of MAPK and JAK/STAT Pathways: cyPGs can also interfere with other pro-inflammatory signaling cascades, including the MAPK and JAK/STAT pathways.[2]

Signaling Pathway: Anti-inflammatory Action of Cyclopentenones

Caption: Workflow for determining the in vitro antiviral activity of cyclopentene derivatives.

Synthesis of Functionalized Cyclopentene Cores

The therapeutic potential of functionalized cyclopentenes has driven the development of numerous synthetic strategies to access these valuable scaffolds. Modern synthetic methods offer a wealth of accessible technologies for the stereocontrolled construction of complex cyclopentanoid chemotypes. [1] Key Synthetic Approaches:

-

[3+2] Cycloaddition Reactions: This is a powerful and widely used method for the construction of five-membered rings. Gold-catalyzed [3+2] cycloaddition of vinyldiazo compounds with alkenes or alkynes provides a direct route to functionalized cyclopentenes. [8][9]Copper-catalyzed [3+2] cycloadditions of N-tosylcyclopropylamines with alkynes and alkenes also yield aminated cyclopentene derivatives relevant for drug synthesis. [10]* Ring-Opening/Rearrangement Reactions: Tandem furan ring opening/Nazarov electrocyclization of furfural derivatives can be employed to prepare substituted cyclopentenones. [11]Another approach involves a sequence of two gold(I)-catalyzed isomerization steps of 5-en-2-yn-1-yl acetates to furnish functionalized bicyclo[3.1.0]hexenes, which can be further transformed into 2-cycloalkenones. [10]* Radical Cyclization: A synthetic approach to highly functionalized cyclopentanes, which can be precursors to cyclopentenes, involves the ketyl radical cyclization of β-disubstituted acrylates. [12]* Photochemical Methods: The formal [4+1] cycloaddition of photogenerated siloxycarbenes from acyl silanes with electrophilic dienes represents a metal-free approach to highly functionalized cyclopentenes. [13]

Detailed Protocol: Gold-Catalyzed [3+2] Cycloaddition for Cyclopentene Synthesis

This protocol is adapted from methodologies described for the synthesis of functionalized cyclopentene derivatives. [8][9] Materials:

-

Stabilized vinyldiazo compound (1.0 equiv)

-

Styrene derivative (1.2 equiv)

-

[Au(IPr)(MeCN)][SbF₆] catalyst (5 mol%)

-

Anhydrous dichloromethane (DCM)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere, add the gold catalyst.

-

Add anhydrous DCM to dissolve the catalyst.

-

Add the styrene derivative to the reaction mixture.

-

In a separate vial, dissolve the vinyldiazo compound in anhydrous DCM.

-

Add the solution of the vinyldiazo compound dropwise to the reaction mixture at room temperature over a period of 30 minutes.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (disappearance of the vinyldiazo compound), concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired functionalized cyclopentene derivative.

Characterization:

-

Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Future Perspectives and Conclusion

The functionalized cyclopentene core has firmly established itself as a privileged scaffold in drug discovery. The rich chemistry of this five-membered ring system, coupled with its diverse biological activities, ensures its continued relevance in the development of novel therapeutics. Future research in this area will likely focus on:

-

Development of Novel Synthetic Methodologies: The discovery of more efficient, stereoselective, and environmentally friendly methods for the synthesis of complex cyclopentene derivatives will be crucial.

-

Identification of New Biological Targets: Expanding screening campaigns of novel cyclopentene-based small molecule libraries will undoubtedly lead to the identification of new biological targets and therapeutic applications. [1]* Structure-Activity Relationship (SAR) Studies: Detailed SAR studies on existing and novel cyclopentene scaffolds will enable the design of more potent and selective drug candidates with improved pharmacokinetic and pharmacodynamic properties.

References

-

Vane, J. R., & Botting, R. M. (2003). The mechanism of action of aspirin. Thrombosis research, 110(5-6), 255-258. [Link]

-

Ianaro, A., Maffia, P., Rosa, M., & Ialenti, A. (2003). Cyclopentenone Prostaglandins as Anti-Inflammatory Agents: A Novel Therapeutic Strategy?. Current Medicinal Chemistry-Anti-Inflammatory & Anti-Allergy Agents, 2(2), 85-93. [Link]

-

Straus, D. S., & Glass, C. K. (2001). Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. Medicinal research reviews, 21(3), 185-210. [Link]

-

Ferreira, M. J., Mestre, A. M., & Kirsch, G. (2018). Functionalized Cyclopentenones with Low Electrophilic Character as Anticancer Agents. ChemistrySelect, 3(42), 11953-11958. [Link]

-

Gagnon, D., & Spino, C. (2016). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Synthesis, 48(15), 2341-2364. [Link]

-

Wikipedia contributors. (2023, December 28). Cyclopentenone prostaglandins. In Wikipedia, The Free Encyclopedia. [Link]

-

Nassar, F., & El-Hashash, M. (2024). Synthesis and antitumor activity of model cyclopentene-[g]annelated isoindigos. Zeitschrift für Naturforschung C, 79(1-2), 41-46. [Link]

-

Burstein, S. (2020). The chemistry, biology and pharmacology of the cyclopentenone prostaglandins. Prostaglandins & other lipid mediators, 151, 106482. [Link]

-

Koval, J., Janočková, J., Perečko, T., Kováčová, S., Benci, J., Marušková, M., ... & Imrich, J. (2024). Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. European Journal of Medicinal Chemistry, 267, 116206. [Link]

-

Zhao, P., Li, Y., Liu, Y., Li, X., & Li, J. (2021). Synthesis and antiproliferative evaluation of novel 8-cyclopentyl-7, 8-dihydropteridin-6 (5H)-one derivatives as potential anticancer agents. Bioorganic & medicinal chemistry letters, 31, 127684. [Link]

-

López, E., & Pérez-Castells, J. (2017). Synthesis of Functionalized Cyclopentene Derivatives from Vinyldiazo Compounds and Vinylazides through Sequential Copper-Promoted [3+ 2] Cycloaddition/Azide Rearrangement. Angewandte Chemie International Edition, 56(15), 4234-4237. [Link]

-

Fiaschi, T., & Coletta, M. (2006). Cyclopentenone: a special moiety for anticancer drug design. Anti-cancer drugs, 17(9), 1017-1022. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopentenes. [Link]

-

Pica, F., & Santoro, M. G. (2002). Antiviral activity of cyclopentenone prostanoids. Antiviral research, 56(2), 117-127. [Link]

-

Pérez-Luna, A., & Pérez-Castells, J. (2015). Synthesis of Functionalized Cyclopentene Derivatives through Gold-Catalyzed Reaction of Stabilized Vinyldiazo Compounds and Styrenes. European Journal of Organic Chemistry, 2015(25), 5581-5588. [Link]

-

Sidwell, R. W., Smee, D. F., Huffman, J. H., Barnard, D. L., Bailey, K. W., & Wandersee, M. K. (2001). Cyclopentane neuraminidase inhibitors with potent in vitro anti-influenza virus activities. Antimicrobial agents and chemotherapy, 45(3), 749-757. [Link]

- Santoro, M. G., & Amici, C. (2004). Cyclopentanone and cyclopentanone derivatives as potent activators of hsf-1.

-

Pérez-Luna, A., & Pérez-Castells, J. (2015). Synthesis of Functionalized Cyclopentene Derivatives through Gold-Catalyzed Reaction of Stabilized Vinyldiazo Compounds and Styrenes. Semantic Scholar. [Link]

-

Bournaud, C., Robic, D., Bonin, M., & Micouin, L. (2007). Highly Functionalized Cyclopentanes from Meso Bicyclic Hydrazines. A Rapid Access to Mannosidase Inhibitors. The Journal of Organic Chemistry, 72(14), 5169-5175. [Link]

-

Sarkar, K., Behera, P., Roy, L., & Maji, B. (2024). Manganese catalyzed chemo-selective synthesis of acyl cyclopentenes: a combined experimental and computational investigation. Chemical Science, 15(34), 12865-12873. [Link]

-

Ferreira, M. J., Mestre, A. M., & Kirsch, G. (2023). 2, 5-disubstituted bicyclo [2.1. 1] hexanes as rigidified cyclopentane variants. Chemical Science, 14(28), 7623-7628. [Link]

-

Sarkar, K., Behera, P., Roy, L., & Maji, B. (2024). Manganese catalyzed chemo-selective synthesis of acyl cyclopentenes: a combined experimental and computational investigation. Chemical Science, 15(34), 12865-12873. [Link]

-

Rodrigues, J. P., & Pinho, V. D. (2022). Functionalized Cyclopentenes via the Formal [4+ 1] Cycloaddition of Photogenerated Siloxycarbenes from Acyl Silanes. The Journal of organic chemistry, 87(13), 8758-8768. [Link]

-

Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles Through an Organocatalytic Triple Michael Domino Reaction. (2014). ResearchGate. [Link]

-

Fry, A. J., & Kinner, L. (2013). Approach to the functionalized cyclopentane core of marine prostanoids by applying a radical cyclization of β-disubstituted acrylates. Tetrahedron letters, 54(39), 5364-5366. [Link]

-

Tsuboi, S., & Takeda, A. (1989). Preparation of chiral, highly functionalized cyclopentanes and its application to the synthesis of prostaglandin E1. Chemical & pharmaceutical bulletin, 37(8), 1995-1998. [Link]

-

Kalita, S. J., Qi, J., Xiao, L., Saha, D., & Shibata, N. (2018). Phosphine-catalyzed highly regio-, diastereo-and enantioselective [3+ 2] cycloaddition of γ-substituted allenoates with β-perfluoroalkyl enones. Chemical Communications, 54(78), 10976-10979. [Link]

-

Pharma Models. (2020, May 18). Antiviral Drugs Mechanisms of Action, Animation [Video]. YouTube. [Link]

-

Sarkar, K., Behera, P., Roy, L., & Maji, B. (2024). Manganese catalyzed chemo-selective synthesis of acyl cyclopentenes: a combined experimental and computational investigation. Chemical Science, 15(34), 12865-12873. [Link]

-

Pharma Models. (2020, May 18). Antiviral Drugs Mechanisms of Action, Animation [Video]. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The chemistry, biology and pharmacology of the cyclopentenone prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclopentenone prostaglandins - Wikipedia [en.wikipedia.org]

- 7. WO2004013077A2 - Cyclopentanone and cyclopentanone derivatives as potent activators of hsf-1 - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Synthesis of Functionalized Cyclopentene Derivatives through Gold-Catalyzed Reaction of Stabilized Vinyldiazo Compounds and Styrenes | Semantic Scholar [semanticscholar.org]

- 10. Cyclopentene synthesis [organic-chemistry.org]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. Approach to the functionalized cyclopentane core of marine prostanoids by applying a radical cyclization of β-disubstituted acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Functionalized Cyclopentenes via the Formal [4+1] Cycloaddition of Photogenerated Siloxycarbenes from Acyl Silanes - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Guide to the Synthesis of Antiviral Carbocyclic Nucleosides

Introduction: Engineering Stability and Potency in Antiviral Agents

In the landscape of antiviral chemotherapy, nucleoside analogues represent a cornerstone of treatment, effectively targeting viral replication processes.[1] Carbocyclic nucleosides, a prominent class within this family, are distinguished by a critical structural modification: the replacement of the furanose ring's endocyclic oxygen atom with a methylene (CH₂) group.[2][3] This seemingly subtle change confers significant pharmacological advantages. The resulting carbon-carbon bond framework is impervious to enzymatic cleavage by phosphorylases, which would normally sever the N-glycosidic bond in natural nucleosides, thereby enhancing the metabolic stability and bioavailability of the drug.[4][5][6] Furthermore, this modification alters the conformational flexibility of the five-membered ring, influencing how the analogue interacts with viral enzymes like reverse transcriptases and polymerases.[2][7]

The profound impact of this structural change is exemplified by the clinical success of drugs such as Abacavir (an anti-HIV agent) and Entecavir (an anti-hepatitis B virus agent), which underscore the immense therapeutic potential of this compound class.[6][8] However, the synthesis of these molecules is a significant chemical challenge, demanding precise control over stereochemistry at multiple centers. The development of efficient, stereoselective, and scalable synthetic routes is paramount for drug discovery and development. This guide provides an in-depth analysis of the core synthetic strategies and key chemical methodologies that have proven successful in the synthesis of these vital antiviral agents.

Part 1: Core Synthetic Strategies - A Comparative Analysis

The construction of a carbocyclic nucleoside can be broadly approached in two distinct ways: linear synthesis or convergent synthesis. The choice between these strategies is a critical decision in planning a synthetic route, with significant implications for efficiency, flexibility, and overall yield.[5][9][10]

The Linear Approach

In a linear synthesis, the synthetic pathway proceeds in a stepwise fashion, where the nucleobase is constructed piece by piece onto a pre-formed carbocyclic core, typically a functionalized cyclopentylamine.[5][11] This approach is often more direct for specific targets where the base itself is complex and built from simpler precursors.

However, the primary drawback of a lengthy linear sequence is the multiplicative effect of yield loss at each step. If each of a 10-step synthesis has a 90% yield, the overall yield is a mere 35%. This can be a significant limitation for producing material on a large scale.[10]

Caption: Conceptual workflow of a linear synthesis strategy.

The Convergent Approach

Convergent synthesis has emerged as the more flexible and often higher-yielding strategy.[5][9] This methodology involves the independent synthesis of two key fragments: the chiral carbocyclic "sugar" mimic and the heterocyclic nucleobase. These two advanced intermediates are then joined together in a single, crucial coupling step late in the synthesis.[6][10]

This approach offers several advantages:

-

Higher Overall Yield: As the longest linear sequence is shorter, the overall yield is typically much higher.[10][11]

-

Flexibility and Modularity: A single, well-designed carbocyclic intermediate can be coupled with a wide variety of pre-synthesized nucleobases, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[5]

-

Efficiency: The parallel synthesis of the two fragments saves considerable time.[9]

Caption: Conceptual workflow of a convergent synthesis strategy.

Part 2: Key Methodologies in Asymmetric Carbocycle Construction

The central challenge in synthesizing antiviral carbocyclic nucleosides lies in the stereocontrolled construction of the cyclopentane ring. Nature provides a chiral pool of starting materials, and modern synthetic chemistry offers powerful tools to achieve the required enantiopurity.

Ring-Closing Metathesis (RCM) from Chiral Precursors

Ring-Closing Metathesis (RCM) has become a transformative tool for the formation of five- and six-membered rings.[12] The reaction typically employs well-defined Ruthenium-based catalysts (e.g., Grubbs' catalysts) to form a new double bond and close a ring from an acyclic diene precursor. A common and effective strategy is to derive this diene from a readily available chiral starting material, such as D-ribose, thereby embedding the desired stereochemistry from the outset.[13][14]

Caption: General workflow for carbocycle synthesis via RCM.

Exemplary Protocol: Synthesis of a Chiral Cyclopentenol Intermediate via RCM[13][14]

-

Starting Material: Begin with D-ribose, a readily available and enantiopure carbohydrate.

-

Diene Formation: Through a series of protection and olefination reactions (e.g., Wittig reaction), convert the D-ribose into an acyclic diene with terminal alkene functionalities. The stereocenters from the original sugar are preserved.

-

RCM Reaction: Dissolve the acyclic diene in an appropriate solvent (e.g., dichloromethane). Add a catalytic amount (typically 1-5 mol%) of a Grubbs' catalyst (First or Second Generation).

-

Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is driven by the release of ethylene gas.

-

Workup and Purification: Upon completion, quench the reaction and purify the resulting chiral cyclopentenol derivative by silica gel column chromatography. This intermediate contains the core carbocyclic ring with the correct stereochemistry and hydroxyl groups positioned for subsequent coupling to a nucleobase.

Cycloaddition Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for forming six-membered rings with excellent stereocontrol.[1] While many target nucleosides are five-membered, this reaction can be used to set key stereocenters in a cyclohexene intermediate, which can then be transformed into the desired cyclopentane ring through reactions like oxidative cleavage followed by recyclization. Asymmetric variants, using chiral catalysts or starting from chiral dienes/dienophiles, are essential for producing enantiopure products.[1]

Syntheses from Pre-formed Carbocycles

An alternative to building the ring is to start with a simple, commercially available carbocycle and introduce the required functionality.

-

From Cyclopentadiene: A common strategy begins with the deprotonation of cyclopentadiene, followed by alkylation and a regio- and stereoselective hydroboration to install a hydroxyl group.[5][6][15] This approach often yields a racemic mixture that must be resolved in a later step.

-

From Chiral Scaffolds: Starting with an enantiopure carbocycle, such as (R)-(-)-carvone, allows the chirality to be carried through the synthesis. Key steps in such a route include stereoselective reductions and hydroborations to install the necessary functional groups with high diastereoselectivity.[16]

Part 3: Installation of the Nucleobase - The Convergent Coupling

The Mitsunobu reaction is the preeminent method for coupling the carbocyclic alcohol with the nucleobase in a convergent synthesis.[5][16] This reaction allows for the formation of a C-N bond under mild conditions with a predictable inversion of stereochemistry at the carbon center bearing the hydroxyl group.

Causality of the Mitsunobu Reaction: The reaction is initiated by the activation of the alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This in-situ process converts the hydroxyl group into an excellent leaving group. The N-H proton of the purine or pyrimidine nucleobase is sufficiently acidic to be deprotonated, and the resulting nucleophilic anion attacks the activated carbon center in an Sₙ2 fashion, leading to the desired product with inverted stereochemistry.

Self-Validating Protocol: Mitsunobu Coupling of a Carbocyclic Alcohol with Adenine

-

Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the chiral carbocyclic alcohol (1.0 eq), 6-chloropurine or adenine (1.2-1.5 eq), and triphenylphosphine (1.5 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) or 1,4-dioxane.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the exothermic reaction upon addition of the azodicarboxylate and to minimize side reactions.

-

Reagent Addition: Add the azodicarboxylate (DEAD or DIAD, 1.5 eq) dropwise to the stirred solution. A color change and/or formation of a precipitate is typically observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring progress by TLC.

-

Quenching and Workup: Concentrate the reaction mixture under reduced pressure. The crude product will contain the desired nucleoside along with triphenylphosphine oxide and the reduced hydrazide byproduct.

-

Purification: Purify the residue by silica gel column chromatography to isolate the protected carbocyclic nucleoside. The significant difference in polarity between the product and the byproducts allows for effective separation.

-

Deprotection: If protecting groups are present on the carbocycle or the nucleobase, they are removed in a final step to yield the target antiviral agent.

Part 4: Data Summary & Case Study

The biological activity of carbocyclic nucleosides is highly dependent on their structure and stereochemistry. The following table summarizes the activity of representative compounds against relevant viruses.

| Compound | Carbocyclic Core | Nucleobase | Target Virus | EC₅₀ (µM) | Citation(s) |

| Abacavir | Cyclopentene | Guanine | HIV-1 | 0.03-0.07 | [6][8] |

| Entecavir | Cyclopentane | Guanine | HBV | 0.004 | [2][6] |

| Neplanocin A | Cyclopentene | Adenine | Various RNA viruses | Variable | [2][8] |

| 1,2,3-Triazole Analogue | Cyclopentene | 1,2,3-Triazole | Vaccinia Virus | 0.4 | [13][14] |

| 1,2,4-Triazole Analogue | Cyclopentene | 1,2,4-Triazole | SARS-CoV | 21 | [13] |

EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. Lower values indicate higher potency.

Conclusion and Future Perspectives

The synthesis of antiviral carbocyclic nucleosides has evolved into a sophisticated field, driven by the need for potent and metabolically robust therapeutics. Convergent strategies, empowered by powerful reactions like Ring-Closing Metathesis and the Mitsunobu coupling, have become the dominant approach, enabling the efficient and flexible production of diverse analogues. The precise control of stereochemistry, often established by starting from the chiral pool or through asymmetric catalysis, remains the most critical aspect of any synthetic design.

Future efforts will likely focus on developing even more atom-economical and scalable catalytic methods. Furthermore, the exploration of novel carbocyclic scaffolds, including those with four- and six-membered rings[16][17], and the synthesis of carbocyclic C-nucleosides[3][18], where the base is attached via a C-C bond, represent exciting frontiers. These next-generation analogues hold the promise of novel mechanisms of action and the potential to overcome viral resistance, ensuring that carbocyclic nucleosides will remain a vital component of the antiviral arsenal for years to come.

References

-

Jeong, L. S., & Lee, J. A. (2004). Recent advances in the synthesis of the carbocyclic nucleosides as potential antiviral agents. Antiviral Chemistry & Chemotherapy, 15(5), 235-250. [Link]

-

Agrofoglio, L. A., Gillaizeau, I., & Yamagami, Y. (2007). Recent progress for the synthesis of selected carbocyclic nucleosides. Current Organic Chemistry, 11(9), 796-817. [Link]

-

Boutureira, O., & Matheu, M. I. (2014). Advances in the Enantioselective Synthesis of Carbocyclic Nucleosides. Current Organic Chemistry, 18(2), 193-220. [Link]

-

Štambuk, N., Perić, M., & Karminski-Zamola, G. (2008). Enantioselective Approach to the Synthesis of Cyclohexane Carbocyclic Nucleosides. The Journal of Organic Chemistry, 73(15), 6044-6047. [Link]

-

Lee, K., Lee, Y., & Jeong, L. S. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of Medicinal Chemistry, 49(24), 7148-7157. [Link]

-

Agrofoglio, L. A., Gillaizeau, I., & Yamagami, Y. (2007). Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides. Request PDF. [Link]

-

Amblard, F., Cho, J. H., & Schinazi, R. F. (2016). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Beilstein Journal of Organic Chemistry, 12, 2118-2134. [Link]

-

Kota, S., et al. (2012). Base-functionalized carbocyclic nucleosides: Design, synthesis and mechanism of antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(1), 358-361. [Link]

-

Yoon, M. S., et al. (2012). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Molecules, 17(9), 10584-10598. [Link]

-

Schneller, S. W., et al. (2010). Synthetic Strategies Toward Carbocyclic Purine-Pyrimidine Hybrid Nucleosides. Nucleosides, Nucleotides and Nucleic Acids, 29(4-6), 332-344. [Link]

-

Rodríguez, J. B., & Comin, M. J. (2003). New Progresses in the Enantioselective Synthesis and Biological Properties of Carbocyclic Nucleosides. Mini Reviews in Medicinal Chemistry, 3(2), 95-114. [Link]

-

Reichardt, B., & Meier, C. (2007). A new and short convergent synthetic strategy to carbocyclic nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 26(8-9), 935-937. [Link]

-

Kozaki, A., et al. (2001). Synthesis of Carbocyclic Nucleosides as Potential Antiviral Agents. Nucleic Acids Research Supplement, 1(1), 59-60. [Link]

-

Liu, Z., & Fletcher, S. P. (2022). Catalytic Asymmetric Synthesis of Carbocyclic C-Nucleosides. Communications Chemistry, 5(1), 154. [Link]

-

Meier, C. (2020). Stereoselective Syntheses of Carbocyclic Nucleosides. University of Hamburg, Department of Chemistry. [Link]

-

ResearchGate. (n.d.). Example of antiviral carbocyclic nucleosides and structures of the target compounds. ResearchGate. [Link]

-

Reichardt, B., & Meier, C. (2007). A New and Short Convergent Synthetic Strategy to Carbocyclic Nucleosides. Taylor & Francis Online. [Link]

-

Lee, K., et al. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Semantic Scholar. [Link]

-

Balo, M. C., et al. (1996). Synthesis and Antiviral Activities of Some Novel Carbocyclic Nucleosides. Nucleosides and Nucleotides, 15(7-8), 1345-1359. [Link]

-

ResearchGate. (n.d.). Recent Advances in Carbocyclic Nucleosides: Synthesis and Biological Activity. Request PDF. [Link]

-

Gelin, M., et al. (2022). Chemical Approaches to Carbocyclic Nucleosides. Chemistry – An Asian Journal, 17(3), e202101235. [Link]

-

Fiveable. (n.d.). Convergent vs Linear Synthesis Definition. Organic Chemistry II Key Term. [Link]

-

Dighe, N. S., et al. (2010). Convergent synthesis: A strategy to synthesize compounds of biological interest. Der Pharmacia Lettre, 2(1), 318-328. [Link]

-

Wikipedia. (2016). File:Convergent and Linear Synthesis of Carbocyclic Nucleosides.svg. Wikimedia Commons. [Link]

-

Chemistry Scholars. (2021, August 23). Linear and Convergent Synthesis | Chemoselectivity and Regioselectivity. YouTube. [Link]

Sources

- 1. Chemical Approaches to Carbocyclic Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]

- 6. tandfonline.com [tandfonline.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. researchgate.net [researchgate.net]

- 9. fiveable.me [fiveable.me]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. youtube.com [youtube.com]

- 12. Recent advances in the synthesis of the carbocyclic nucleosides as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. | Semantic Scholar [semanticscholar.org]

- 15. A new and short convergent synthetic strategy to carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

The Inner Workings of IMPDH Blockade: A Technical Guide to Carbocyclic Nucleoside Inhibitors

Introduction: Targeting the Gatekeeper of Guanine Nucleotide Synthesis

In the intricate landscape of cellular metabolism, the enzyme inosine 5'-monophosphate dehydrogenase (IMPDH) stands as a critical gatekeeper. It catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), the first committed and rate-limiting step in the de novo biosynthesis of guanine nucleotides.[1][2] This pivotal role makes IMPDH a prime target for therapeutic intervention in a range of diseases characterized by rapid cell proliferation, including cancer, viral infections, and autoimmune disorders.[3][4] By stifling IMPDH activity, we can effectively starve rapidly dividing cells of the essential building blocks for DNA and RNA synthesis, leading to a cytostatic effect.[2][5] Among the diverse classes of IMPDH inhibitors, those derived from carbocyclic nucleosides have emerged as a promising area of research, offering unique structural and mechanistic properties. This guide provides an in-depth technical exploration of the mechanism of action for these inhibitors, tailored for researchers, scientists, and drug development professionals.

The Catalytic Symphony of IMPDH: A Two-Act Performance

To comprehend how carbocyclic nucleoside inhibitors exert their effects, we must first appreciate the elegant two-step catalytic mechanism of IMPDH.[1][3]

-

Dehydrogenation: The reaction initiates with the binding of the substrate, IMP, and the cofactor, NAD+. This is followed by a nucleophilic attack on the C2 position of the inosine ring by a conserved cysteine residue in the active site (Cys331 in human type II IMPDH), forming a covalent intermediate known as E-XMP*.[6] Subsequently, a hydride ion is transferred from the C2 position of the purine ring to the nicotinamide ring of NAD+, reducing it to NADH.[3]

-

Hydrolysis: Following the release of NADH, a water molecule, activated by a key active site residue, hydrolyzes the E-XMP* intermediate. This liberates XMP and regenerates the free enzyme, ready for another catalytic cycle.[3][7]

A crucial aspect of this catalytic cycle is the dynamic conformational flexibility of the enzyme. A mobile "flap" region in the active site plays a critical role, adopting different conformations to accommodate the binding of NAD+ and the subsequent hydrolysis step.[3]

Mechanism of Action: How Carbocyclic Nucleosides Silence IMPDH

Carbocyclic nucleoside inhibitors are synthetic analogues of natural nucleosides where the furanose sugar ring is replaced by a carbocyclic ring.[8] Like their natural counterparts, these compounds must be intracellularly phosphorylated to their 5'-monophosphate form to become active inhibitors of IMPDH.[9] The primary mechanism by which these monophosphorylated carbocyclic nucleosides inhibit IMPDH is through competitive inhibition with the natural substrate, IMP.[9][10]

Binding at the IMP Site: A Molecular Mimicry

The carbocyclic nucleoside monophosphates act as structural mimics of IMP, competing for the same binding pocket on the IMPDH enzyme.[9] The carbocyclic ring, while lacking the oxygen atom of the ribose sugar, can still adopt a conformation that allows the crucial interactions between the purine base and the active site residues.

While a specific X-ray crystal structure of a carbocyclic nucleoside inhibitor bound to IMPDH is not yet publicly available, we can infer the binding mode from the crystal structure of IMPDH in complex with the nucleoside inhibitor ribavirin monophosphate.[11] In this structure, the triazole base of ribavirin occupies the hypoxanthine binding site, and the ribose monophosphate moiety makes critical contacts with the surrounding amino acid residues. It is highly probable that carbocyclic nucleoside monophosphates adopt a similar binding orientation.

Visualizing the Inhibition: A Structural Perspective

To illustrate the binding interactions, we can turn to molecular docking studies. These computational models provide valuable insights into the plausible binding poses of carbocyclic nucleoside inhibitors within the IMPDH active site.

Caption: Molecular interactions of a carbocyclic nucleoside monophosphate within the IMPDH active site.

Kinetic Profile: Understanding the Inhibition in Detail

The inhibitory potency of carbocyclic nucleoside analogues can be quantified through enzyme kinetic studies. The key parameters to determine are the inhibition constant (Ki) and the type of inhibition (e.g., competitive, uncompetitive, non-competitive).

For example, a study on carbocyclic analogues of ribavirin demonstrated that the 5'-monophosphate of one analogue inhibited E. coli IMPDH with an IC50 value of 0.1 µM.[12] Kinetic analysis of novel heteroaryl-substituted analogues revealed noncompetitive inhibition with respect to the substrates.[4] This suggests that while the initial binding may be at the IMP site, the inhibitor's presence can affect the binding of NAD+ or the catalytic rate through allosteric effects or by binding to the E-IMP complex.

Quantitative Data Summary

| Compound Class | Target Organism/Enzyme | Inhibition Metric (IC50/Ki) | Reference |

| Carbocyclic Ribavirin Analogue (5'-monophosphate) | E. coli IMPDH | IC50 = 0.1 µM | [12] |

| Heteroaryl-substituted Analogues | ESKAPEE Pathogen IMPDHs | Submicromolar | [4] |

Downstream Consequences of IMPDH Inhibition: A Cascade of Cellular Effects

The primary consequence of IMPDH inhibition is the depletion of the intracellular pool of guanine nucleotides (GTP and dGTP).[1][2] This has far-reaching effects on cellular processes:

-

Inhibition of DNA and RNA Synthesis: Guanine nucleotides are essential precursors for the synthesis of nucleic acids. Their depletion directly halts DNA replication and transcription, thereby arresting cell proliferation.[5]

-

Disruption of Signal Transduction: GTP is a critical energy source and a key component of signal transduction pathways mediated by G-proteins. Reduced GTP levels impair these signaling cascades.

-

Induction of Differentiation and Apoptosis: In some cell lines, IMPDH inhibition has been shown to induce cellular differentiation and programmed cell death (apoptosis).[3]

Caption: Downstream effects of IMPDH inhibition by carbocyclic nucleosides.

Experimental Protocols for Characterization

To thoroughly characterize the mechanism of action of novel carbocyclic nucleoside IMPDH inhibitors, a series of well-established biochemical and biophysical assays are essential.

Protocol 1: IMPDH Enzyme Kinetics Assay

This assay measures the enzymatic activity of IMPDH by monitoring the production of NADH, which absorbs light at 340 nm.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl (pH 8.0), KCl, and DTT.

-

Enzyme and Substrate Addition: Add a known concentration of purified IMPDH enzyme to the reaction buffer. Initiate the reaction by adding varying concentrations of IMP and a fixed, saturating concentration of NAD+.

-

Inhibitor Addition: To determine the inhibitory effect, pre-incubate the enzyme with varying concentrations of the carbocyclic nucleoside monophosphate inhibitor before adding the substrates.

-

Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Plot the velocities against substrate concentration to determine kinetic parameters (Km and Vmax). For inhibition studies, use appropriate plots (e.g., Lineweaver-Burk or Dixon plots) to determine the Ki and the type of inhibition.

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of an inhibitor to the enzyme, providing a complete thermodynamic profile of the interaction.

Methodology:

-

Sample Preparation: Prepare solutions of purified IMPDH in a suitable buffer in the ITC cell and the carbocyclic nucleoside inhibitor in the injection syringe.

-

Titration: Perform a series of small, sequential injections of the inhibitor into the enzyme solution while monitoring the heat released or absorbed.

-

Data Analysis: Integrate the heat flow peaks to obtain the heat of binding for each injection. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Protocol 3: X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the enzyme-inhibitor complex, revealing the precise binding mode and key interactions.

Methodology:

-

Protein Expression and Purification: Express and purify high-quality, homogenous IMPDH protein.

-

Co-crystallization or Soaking:

-

Co-crystallization: Crystallize the IMPDH protein in the presence of the carbocyclic nucleoside inhibitor and the substrate IMP.

-

Soaking: Grow apo-IMPDH crystals and then soak them in a solution containing the inhibitor.

-

-

X-ray Diffraction Data Collection: Mount the crystals and expose them to a high-intensity X-ray beam. Collect the diffraction data.

-

Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model to fit the electron density map.

-

Structural Analysis: Analyze the final structure to identify the binding pose of the inhibitor and the specific interactions it makes with the active site residues.

Caption: Experimental workflow for characterizing carbocyclic nucleoside IMPDH inhibitors.

Conclusion: A Promising Avenue for Drug Discovery

Carbocyclic nucleoside inhibitors of IMPDH represent a compelling class of compounds with significant therapeutic potential. Their mechanism of action, centered on the competitive inhibition of the enzyme's active site, leads to the depletion of essential guanine nucleotides and a subsequent blockade of cellular proliferation. Through a combination of rigorous biochemical, biophysical, and structural studies, researchers can continue to unravel the intricate details of their inhibitory mechanisms, paving the way for the design of more potent and selective drug candidates. The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of these promising therapeutic agents.

References

- Noble, S. A., et al. (1991). Synthesis and Biological Evaluation of Carbocyclic Analogues of Ribavirin. Nucleosides and Nucleotides, 10(1-3), 487-489.

- Sintchak, M. D., et al. (2002). Crystal structure of Tritrichomonas foetus inosine monophosphate dehydrogenase in complex with the inhibitor ribavirin monophosphate reveals a catalysis-dependent ion-binding site. Biochemistry, 41(13), 4145-4153.

- Hedstrom, L. (2009). IMP Dehydrogenase: Structure, Mechanism and Inhibition. Chemical Reviews, 109(7), 2903–2928.

- Franchetti, P., & Cappellacci, L. (1999). Nucleoside and non-nucleoside IMP dehydrogenase inhibitors as antitumor and antiviral agents. Current Medicinal Chemistry, 6(7), 599-614.

- Nair, V., et al. (2009). Base-functionalized carbocyclic nucleosides: design, synthesis and mechanism of antiviral activity. Nucleosides, Nucleotides & Nucleic Acids, 28(5-6), 466-485.

- Cholewiński, G., et al. (2014). Synthesis of the inosine 5′-monophosphate dehydrogenase (IMPDH) inhibitors.

- Hedstrom, L. (1999). IMP dehydrogenase: mechanism of action and inhibition. Current Medicinal Chemistry, 6(7), 545-560.

- Merino, P., et al. (2014). Recent advances on the enantioselective synthesis of C-nucleosides inhibitors of inosine monophosphate dehydrogenase (IMPDH). Current Topics in Medicinal Chemistry, 14(10), 1212-1224.

- Cholewiński, G., et al. (2014). Synthesis of the inosine 5′-monophosphate dehydrogenase (IMPDH) inhibitors. MOST Wiedzy.

- O'Sullivan, T. (2018). Synthesis of novel IMPDH inhibitors. University College Cork.

- Patsnap Synapse. (2024). What are IMPDH inhibitors and how do they work?.

- Shields, W. W., & Pockros, P. J. (2009). Ribavirin analogs. Clinics in Liver Disease, 13(3), 419-427.

- Munier-Lehmann, H., et al. (2024). Synthesis, evaluation and mechanistic insights of novel IMPDH inhibitors targeting ESKAPEE bacteria. European Journal of Medicinal Chemistry, 280, 116920.

- Pankiewicz, K. W. (2000). A Kinetic Alignment of Orthologous Inosine-5′-monophosphate Dehydrogenases. Biochemistry, 39(49), 15075-15084.

- Nair, V., & Zhang, F. (2009). Inhibition of inosine monophosphate dehydrogenase (IMPDH) by the antiviral compound, 2-vinylinosine monophosphate.